molecular formula C20H28N2 B14264661 4,5-Dihexylbenzene-1,2-dicarbonitrile CAS No. 148639-29-6

4,5-Dihexylbenzene-1,2-dicarbonitrile

Cat. No.: B14264661
CAS No.: 148639-29-6
M. Wt: 296.4 g/mol
InChI Key: MJKLSPFIQBULPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihexylbenzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C20H28N2 It is characterized by the presence of two hexyl groups attached to a benzene ring, which also contains two nitrile groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihexylbenzene-1,2-dicarbonitrile typically involves the reaction of 4,5-diiodobenzene-1,2-dicarbonitrile with hexyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihexylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihexylbenzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihexylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with various biological molecules, influencing their activity. The hexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and distribution within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihexylbenzene-1,2-dicarbonitrile is unique due to the presence of both hexyl and nitrile groups, which provide a combination of hydrophobic and polar interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

148639-29-6

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

4,5-dihexylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H28N2/c1-3-5-7-9-11-17-13-19(15-21)20(16-22)14-18(17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

MJKLSPFIQBULPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1CCCCCC)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.